molecular formula C7H10N4O2S B6186713 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione CAS No. 2639431-75-5

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione

Cat. No. B6186713
CAS RN: 2639431-75-5
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is a heterocyclic compound that has been studied for its potential medicinal and industrial applications. It is a bicyclic compound composed of a pyrazole ring and a thiazine ring, with four nitrogen atoms and two sulfur atoms. The compound has been studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use in drug delivery, as it can be used to increase the solubility and bioavailability of drugs. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in anti-inflammatory and anti-microbial applications.

Mechanism of Action

The mechanism of action of 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is not yet fully understood. However, it is believed that the compound binds to specific receptors in the cell membrane, causing a conformational change that leads to the inhibition of certain enzymes and other proteins. This inhibition can lead to a variety of effects, including the inhibition of cell growth, the inhibition of inflammation, and the inhibition of microbial growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to inhibit inflammation. Additionally, it has been shown to have antimicrobial activity, and to have a protective effect against oxidative stress. It has also been shown to have an effect on the regulation of gene expression, and to have an effect on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively simple compound to synthesize, and is available in a variety of forms. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, the compound is highly reactive and can be easily degraded in the presence of light or heat. Additionally, the compound can be toxic in high concentrations, and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione. These include further research into its potential applications in drug delivery, cancer therapy, and anti-inflammatory and anti-microbial applications. Additionally, further research could be conducted into its potential effects on gene expression, metabolism, and oxidative stress. Additionally, research could be conducted into its potential use in industrial applications, such as agrochemicals and other industrial products. Finally, research could be conducted into its potential use as a biomarker for various diseases and conditions.

Synthesis Methods

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione can be synthesized by a variety of methods. One method involves the reaction of 4-aminopyridine and 1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine in the presence of an acid catalyst. The reaction results in the formation of the desired product in high yield. This method is simple and efficient, and can be used in a wide range of industrial and medicinal applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione involves the condensation of 4-amino-1,7-dimethyl-1H-pyrazolo[3,4-c]thiazine-2,2-dione with an appropriate reagent to introduce the pyrazole ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "4-amino-1,7-dimethyl-1H-pyrazolo[3,4-c]thiazine-2,2-dione", "Reagent for pyrazole ring formation", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 4-amino-1,7-dimethyl-1H-pyrazolo[3,4-c]thiazine-2,2-dione with reagent for pyrazole ring formation to form intermediate", "Step 2: Oxidation of intermediate with oxidizing agent to form 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione" ] }

CAS RN

2639431-75-5

Molecular Formula

C7H10N4O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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